molecular formula C19H22N2O4S B6493798 4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941954-63-8

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No. B6493798
CAS RN: 941954-63-8
M. Wt: 374.5 g/mol
InChI Key: JVNQVMZXRKPHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ABA-mimicking ligand . It has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-RAY DIFFRACTION . The crystal structure of AM1 in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that AM1 mediates a gate-latch-lock interacting network .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Potential: “4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific cancer pathways, such as kinases or growth factor receptors. Preclinical studies suggest that it may interfere with tumor cell proliferation and survival .

Targeting Enzymes and Receptors: This compound’s sulfonamide moiety can interact with enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting processes like inflammation, cell signaling, or metabolic pathways. Researchers are exploring its potential in treating diseases related to these targets.

Organic Synthesis and Catalysis

Palladium-Catalyzed Reactions: F2385-0028 contains a phenylsulfonamide group, which can serve as a directing group in palladium-catalyzed cross-coupling reactions. Scientists have utilized it in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions enable the construction of complex organic molecules .

Antiviral Activity

Hepatitis C Virus (HCV) Inhibition: In a study, a derivative of this compound demonstrated anti-HCV activity. Specifically, 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate exhibited potent antiviral effects in Huh-7.5 cells. Further investigations are ongoing to understand its mechanism of action .

Bioorganic Chemistry

Pyrimidine Derivatives: The transformation of F2385-0028 led to the formation of 5-((4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. This pyrimidine derivative may have applications in bioorganic chemistry, including enzyme inhibition or nucleic acid interactions .

Mechanism of Action

The compound acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

properties

IUPAC Name

4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-12-21-18-10-5-15(13-14(18)4-11-19(21)22)20-26(23,24)17-8-6-16(25-2)7-9-17/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNQVMZXRKPHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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